molecular formula C14H13NO3 B3099061 Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate CAS No. 1349708-64-0

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate

Cat. No.: B3099061
CAS No.: 1349708-64-0
M. Wt: 243.26 g/mol
InChI Key: ISTVLGRQRPQXLC-UHFFFAOYSA-N
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Description

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate is an organic compound with the molecular formula C14H13NO3 It is a derivative of nicotinic acid and contains a hydroxymethyl group attached to a phenyl ring, which is further connected to a nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The hydroxymethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and a Lewis acid catalyst like aluminum chloride. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group in the nicotinate moiety can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.

    Substitution: Sodium hydroxide in an aqueous or alcoholic solution for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of Methyl 2-(3-(carboxy)phenyl)nicotinate.

    Reduction: Formation of Methyl 2-(3-(aminomethyl)phenyl)nicotinate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its nicotinic acid derivative properties which may have therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s solubility and bioavailability, allowing it to interact more effectively with biological systems. The nicotinate moiety may act on nicotinic acid receptors, influencing metabolic pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl 2-(3-(hydroxymethyl)phenyl)nicotinate
  • Methyl 2-(4-(hydroxymethyl)phenyl)nicotinate

Uniqueness

Methyl 2-(3-(hydroxymethyl)phenyl)nicotinate is unique due to the specific positioning of the hydroxymethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of solubility, stability, and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-14(17)12-6-3-7-15-13(12)11-5-2-4-10(8-11)9-16/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTVLGRQRPQXLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=CC=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158175
Record name 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349708-64-0
Record name 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1349708-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-[3-(hydroxymethyl)phenyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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